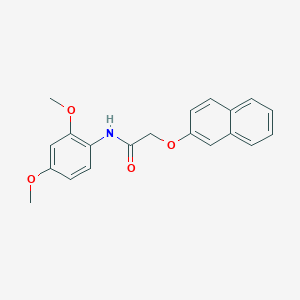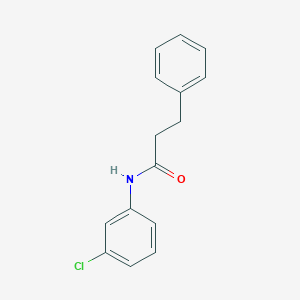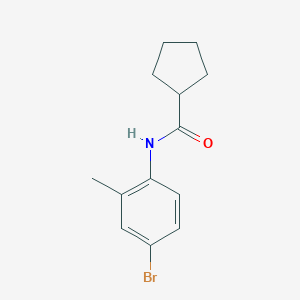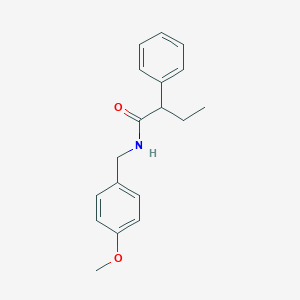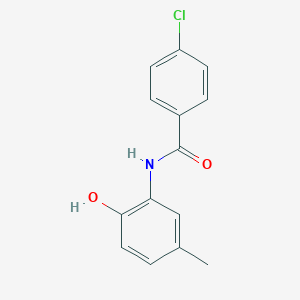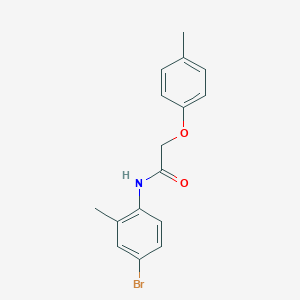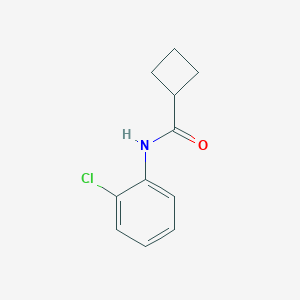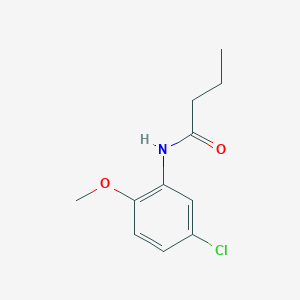
N-(5-chloro-2-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)butanamide, also known as Bupropion, is a medication that is commonly used to treat depression, seasonal affective disorder, and smoking cessation. It is a chemical compound that belongs to the class of aminoketones. Bupropion is a non-tricyclic antidepressant that acts as a dopamine-norepinephrine reuptake inhibitor.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)butanamide works by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn improves mood and reduces cravings. N-(5-chloro-2-methoxyphenyl)butanamide also acts as an antagonist at nicotinic acetylcholine receptors, which further reduces the rewarding effects of nicotine.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)butanamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain. It also decreases the levels of the stress hormone cortisol. N-(5-chloro-2-methoxyphenyl)butanamide has been found to have a low potential for abuse and dependence, making it a safer alternative to other antidepressants.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)butanamide has several advantages in lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant and smoking cessation properties. N-(5-chloro-2-methoxyphenyl)butanamide has also been found to have a low potential for abuse and dependence, making it a safer alternative to other antidepressants. However, there are some limitations to using bupropion in lab experiments. It has been found to have a narrow therapeutic window, which means that the dose needs to be carefully monitored. In addition, bupropion has been found to interact with other medications, which can lead to adverse effects.
Zukünftige Richtungen
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)butanamide. One area of research is to explore the potential of bupropion in treating other psychiatric conditions, such as anxiety disorders and bipolar disorder. Another area of research is to investigate the long-term effects of bupropion use, especially in patients who take the medication for extended periods of time. Finally, there is a need for more research on the potential interactions between bupropion and other medications.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)butanamide, also known as bupropion, is a medication that is commonly used to treat depression, seasonal affective disorder, and smoking cessation. It works by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. N-(5-chloro-2-methoxyphenyl)butanamide has several advantages in lab experiments, but there are also some limitations to using it. There are several future directions for the research on bupropion, which include exploring its potential in treating other psychiatric conditions and investigating its long-term effects.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)butanamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxypropene in the presence of sodium methoxide. The nitro group is then reduced to an amine using hydrogen gas and a palladium-carbon catalyst. The final step involves the reaction of the amine with butyric anhydride to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)butanamide has been extensively studied for its antidepressant and smoking cessation properties. It has been found to be effective in treating depression, especially in patients who do not respond to other antidepressants. In addition, bupropion has been shown to be effective in helping people quit smoking. It has been found to reduce withdrawal symptoms and cravings associated with nicotine addiction.
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)butanamide |
InChI |
InChI=1S/C11H14ClNO2/c1-3-4-11(14)13-9-7-8(12)5-6-10(9)15-2/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
SXWNNASWHBURSL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)OC |
Kanonische SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



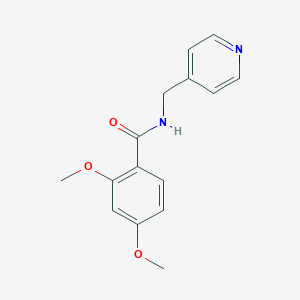

![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
